An In-depth Technical Guide to the Chemical Properties of Stannous Chloride for Laboratory Use
An In-depth Technical Guide to the Chemical Properties of Stannous Chloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of stannous chloride (tin(II) chloride), a versatile reagent with numerous applications in the modern laboratory. Its utility as a potent reducing agent, catalyst, and analytical reagent makes it an indispensable tool in both organic and inorganic chemistry. This document outlines its core properties, details key experimental protocols, and provides visual workflows to facilitate its effective and safe use in a research environment.
Core Chemical and Physical Properties
Stannous chloride is commercially available in two primary forms: anhydrous (SnCl₂) and dihydrate (SnCl₂·2H₂O). The choice between these forms is often dictated by the specific requirements of a reaction, such as the need for anhydrous conditions.[1] Both are white crystalline solids.[2][3] The dihydrate is prepared by dissolving tin metal in hydrochloric acid, followed by evaporation and crystallization.[4][5] Anhydrous stannous chloride can be prepared by reacting dry hydrogen chloride gas with tin metal.[5]
Solutions of stannous chloride are susceptible to hydrolysis, particularly in dilute aqueous solutions, which results in the formation of an insoluble basic salt, tin(II) oxychloride (Sn(OH)Cl).[2][5] This can be observed as a milky or turbid appearance.[2] To prevent hydrolysis, stannous chloride solutions are typically prepared in dilute hydrochloric acid.[2][5] Furthermore, these solutions are prone to oxidation by atmospheric oxygen. To maintain the integrity of stannous chloride solutions, they are often stored over metallic tin, which prevents the oxidation of Sn²⁺ to Sn⁴⁺.[3][5]
Quantitative Data Summary
The key physical and chemical properties of anhydrous and dihydrate stannous chloride are summarized in the table below for easy comparison.
| Property | Stannous Chloride (Anhydrous) | Stannous Chloride (Dihydrate) |
| Chemical Formula | SnCl₂ | SnCl₂·2H₂O |
| Molecular Weight | 189.60 g/mol [2][4] | 225.63 g/mol [2] |
| Appearance | White crystalline solid[2][6] | White crystalline solid[2] |
| Density | 3.95 g/cm³[2][6] | 2.71 g/cm³[2] |
| Melting Point | 247 °C (477 °F)[2][6] | 37.7 °C (100 °F)[1][7] |
| Boiling Point | 623 °C (1153 °F)[2][4] | Decomposes |
| Solubility in Water | 83.9 g/100 mL (0 °C), hydrolyzes in hot water[2][5] | Soluble, but hydrolyzes |
| Other Solubilities | Soluble in ethanol, acetone, ether, and tetrahydrofuran[2][5][6] | Soluble in ethanol |
Key Laboratory Applications and Experimental Protocols
Stannous chloride's reactivity is centered around the facile oxidation of tin from the +2 to the more stable +4 oxidation state, making it a strong reducing agent.[2] It also functions as a Lewis acid, enabling its use as a catalyst in various organic transformations.[4][8]
Reducing Agent in Organic Synthesis: Reduction of Aromatic Nitro Compounds
Stannous chloride is widely used for the selective reduction of aromatic nitro groups to anilines, a crucial transformation in the synthesis of many pharmaceuticals and dyes.[3][5]
Experimental Protocol: Synthesis of Aniline (B41778) from Nitrobenzene (B124822)
This protocol is adapted from established laboratory procedures for the reduction of nitrobenzene using tin and hydrochloric acid, which generates stannous chloride in situ.
Materials:
-
Nitrobenzene (25 g)
-
Granulated Tin (50 g)
-
Concentrated Hydrochloric Acid (125 mL)
-
Sodium Hydroxide (B78521) (90 g)
-
Water
-
Sodium Chloride
Procedure:
-
In a 1 L two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 25 g of nitrobenzene and 50 g of granulated tin.
-
Begin vigorous stirring and, over a period of 30 minutes, add 125 mL of concentrated hydrochloric acid in 10 mL increments through the dropping funnel. The reaction is exothermic; cool the flask if the reaction becomes too vigorous.
-
After the addition is complete, heat the mixture to reflux for 30-60 minutes until the reaction is complete.
-
Allow the reaction mixture to cool slightly and add 50 mL of water.
-
Cool the mixture to room temperature and slowly add a solution of 90 g of sodium hydroxide in 150 mL of water until the initially formed tin hydroxide precipitate redissolves and the solution is strongly alkaline.
-
Perform a steam distillation to separate the aniline from the reaction mixture. Collect approximately 100 mL of distillate.
-
Saturate the distillate with sodium chloride to decrease the solubility of aniline in water.
-
Extract the aniline from the aqueous layer with three portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation. The remaining liquid is aniline, which can be further purified by vacuum distillation.
Analytical Chemistry: Redox Titration of Iron(III)
Stannous chloride is a common pre-reductant in redox titrations for the determination of iron. It quantitatively reduces Fe³⁺ to Fe²⁺, which is then titrated with a standard oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇).
Experimental Protocol: Determination of Iron in an Ore Sample
Materials:
-
Iron ore sample
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride solution (15 g SnCl₂·2H₂O in 100 mL of 6 M HCl)
-
Mercuric chloride solution (12.5 g HgCl₂ in 250 mL water)
-
Zimmermann-Reinhardt reagent (17.5 g MnSO₄·4H₂O in 125 mL water, with 30 mL conc. H₂SO₄ and 30 mL H₃PO₄, diluted to 250 mL)
-
Standardized Potassium Permanganate (KMnO₄) solution (~0.02 M)
Procedure:
-
Accurately weigh a sample of the iron ore and dissolve it in concentrated HCl, heating gently if necessary.
-
While the solution is hot, add the stannous chloride solution dropwise until the yellow color of the Fe³⁺ ions disappears, then add one or two drops in excess.
-
Cool the solution to room temperature and rapidly add 10 mL of the mercuric chloride solution. A silky white precipitate of mercurous chloride (Hg₂Cl₂) should form. If the precipitate is gray or black (indicating the presence of metallic mercury), or if no precipitate forms, the sample must be discarded.
-
Allow the solution to stand for 5-10 minutes.
-
Add 25 mL of the Zimmermann-Reinhardt reagent.
-
Titrate with the standardized KMnO₄ solution until the first permanent pink color appears.
-
Calculate the percentage of iron in the ore sample based on the volume and concentration of the KMnO₄ solution used.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stannous Chloride [drugfuture.com]
- 3. Stephen Aldehyde Synthesis [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
